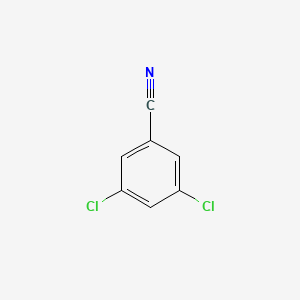
4H-1-Benzopyran-2-propanoic acid, 7-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy)-4-oxo-8-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of FPL-59257 involves multiple steps, including the use of various reagents and catalysts. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is produced through a series of chemical reactions that involve the formation of specific bonds and functional groups . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
FPL-59257 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
FPL-59257 has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of leukotriene antagonists and their chemical properties.
Biology: It is used in research to understand the biological effects of leukotriene antagonists on various physiological processes.
Medicine: It is studied for its potential therapeutic effects in conditions such as asthma and other respiratory disorders.
Industry: It is used in the development of new drugs and therapeutic agents.
Mechanism of Action
FPL-59257 exerts its effects by antagonizing leukotrienes C and D, which are inflammatory mediators involved in the pathophysiology of asthma and other respiratory disorders. By inhibiting the action of these leukotrienes, FPL-59257 reduces inflammation and bronchoconstriction, leading to improved respiratory function .
Comparison with Similar Compounds
FPL-59257 is unique in its specific antagonistic action on leukotrienes C and D. Similar compounds include:
Montelukast: Another leukotriene receptor antagonist used in the treatment of asthma.
Zafirlukast: A leukotriene receptor antagonist with similar therapeutic effects.
Pranlukast: Another compound in the same class with similar mechanisms of action.
These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties, efficacy, and side effect profiles.
Properties
CAS No. |
76847-71-7 |
|---|---|
Molecular Formula |
C29H34O8 |
Molecular Weight |
510.6 g/mol |
IUPAC Name |
3-[7-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]-4-oxo-8-propylchromen-2-yl]propanoic acid |
InChI |
InChI=1S/C29H34O8/c1-4-7-22-25(12-10-20(18(3)30)28(22)34)35-15-6-16-36-26-13-11-21-24(31)17-19(9-14-27(32)33)37-29(21)23(26)8-5-2/h10-13,17,34H,4-9,14-16H2,1-3H3,(H,32,33) |
InChI Key |
BBCHUVZBELDRPC-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCOC2=C(C3=C(C=C2)C(=O)C=C(O3)CCC(=O)O)CCC |
Canonical SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCOC2=C(C3=C(C=C2)C(=O)C=C(O3)CCC(=O)O)CCC |
Key on ui other cas no. |
76847-71-7 |
Synonyms |
3-(7-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyloxy)-4-oxo-8-propyl-4H-1-benzopyran)-2-propionic acid FPL 59257 FPL-59257 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![6-Amino-2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid](/img/structure/B1202939.png)



